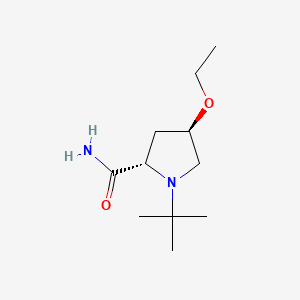
D-SERINE BENZYL ESTER PTSA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-serine benzyl ester p-toluenesulfonic acid: is a chemical compound with the molecular formula C₁₇H₂₁NO₆S. It is a derivative of D-serine, an amino acid that plays a crucial role in the central nervous system. The compound is often used in organic synthesis and research due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-serine benzyl ester p-toluenesulfonic acid typically involves the esterification of D-serine with benzyl alcohol in the presence of p-toluenesulfonic acid as a catalyst. The reaction is carried out under mild conditions, often at room temperature, to prevent the decomposition of the product. The process can be summarized as follows:
- D-serine is dissolved in a suitable solvent, such as methanol or ethanol.
- Benzyl alcohol is added to the solution.
- p-Toluenesulfonic acid is introduced as a catalyst.
- The reaction mixture is stirred at room temperature until the esterification is complete.
- The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of D-serine benzyl ester p-toluenesulfonic acid may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: D-serine benzyl ester p-toluenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the benzyl group.
Major Products Formed:
Oxidation: Benzyl carboxylic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyl esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: D-serine benzyl ester p-toluenesulfonic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study the role of D-serine in neurotransmission and synaptic plasticity. It helps in understanding the mechanisms of neurodegenerative diseases and potential therapeutic targets.
Medicine: The compound’s derivatives are investigated for their potential use in treating neurological disorders, such as schizophrenia and Alzheimer’s disease. D-serine itself is known to modulate N-methyl-D-aspartate (NMDA) receptors, which are involved in cognitive functions.
Industry: In the industrial sector, D-serine benzyl ester p-toluenesulfonic acid is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new products and technologies.
Mecanismo De Acción
D-serine benzyl ester p-toluenesulfonic acid exerts its effects primarily through its interaction with NMDA receptors. D-serine, the active component, acts as a co-agonist at the glycine site of the NMDA receptor, enhancing its activity. This modulation of NMDA receptor activity is crucial for synaptic plasticity, learning, and memory. The compound’s mechanism involves the following steps:
- D-serine binds to the glycine site on the NMDA receptor.
- This binding enhances the receptor’s response to glutamate, the primary excitatory neurotransmitter in the brain.
- The increased receptor activity leads to the influx of calcium ions, which are essential for various cellular processes, including synaptic plasticity and long-term potentiation.
Comparación Con Compuestos Similares
L-serine benzyl ester p-toluenesulfonic acid: Similar in structure but derived from L-serine instead of D-serine.
Glycine benzyl ester p-toluenesulfonic acid: Another ester derivative used in similar research applications.
Alanine benzyl ester p-toluenesulfonic acid: Used in studies related to amino acid metabolism and neurotransmission.
Uniqueness: D-serine benzyl ester p-toluenesulfonic acid is unique due to its specific interaction with NMDA receptors. Unlike its L-serine counterpart, D-serine has a higher affinity for the glycine site on the NMDA receptor, making it more effective in modulating receptor activity. This specificity is crucial for its role in neurological research and potential therapeutic applications.
Propiedades
Número CAS |
133099-80-6 |
|---|---|
Fórmula molecular |
C17H21NO6S |
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
benzyl (2R)-2-amino-3-hydroxypropanoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C10H13NO3.C7H8O3S/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,9,12H,6-7,11H2;2-5H,1H3,(H,8,9,10)/t9-;/m1./s1 |
Clave InChI |
AKSVYZARYSSXSL-SBSPUUFOSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CO)N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@@H](CO)N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CO)N |
Sinónimos |
D-SERINE BENZYL ESTER PTSA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1h-Furo[2,3-f]benzimidazole](/img/structure/B588651.png)


![O(1),O(3)-Bis(ethoxycarbonylmethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene](/img/structure/B588657.png)



![trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran](/img/structure/B588664.png)
